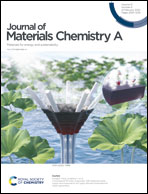Organic electrolyte design for practical potassium-ion batteries
Journal of Materials Chemistry A Pub Date: 2022-05-10 DOI: 10.1039/D2TA02223K
Abstract
Potassium-ion batteries (PIBs) are promising as a low-cost and complementary technology to lithium-ion batteries (LIBs) because of the relative abundance of potassium. Electrolyte is a critical component and governs the electrochemical performance of PIBs. Electrolyte engineering has recently resulted in promising results for both the anode and cathode materials of PIBs. However, the performance of current PIBs is still limited for practical applications. A systematic analysis of recent electrolyte engineering research is required for further improvement. In this review, we first summarize the recent electrolyte research progress and design strategies for PIBs. We then discuss the key features of PIB electrolytes such as the K-ion solvation environment and SEI chemistry, and finally propose several design strategies and considerations for future electrolyte development.

Recommended Literature
- [1] Inside back cover
- [2] Pd–Co nanoalloys nested on CuO nanosheets for efficient electrocatalytic N2 reduction and room-temperature Suzuki–Miyaura coupling reaction†
- [3] Insulated copper(i) “wires”: structural variations and photoluminescence†
- [4] Front cover
- [5] Non-emissive plastic colour filters for fluorescence detection
- [6] Effect of anions on the morphology of CdS nanoparticles prepared via thermal decomposition of different cadmium thiourea complexes in a solvent and in the solid state†
- [7] Quantitative method for determining the concentration of mercury(II) sulphide in soils and sediments
- [8] Overcharge protection of lithium-ion batteries above 4 V with a perfluorinated phenothiazine derivative†
- [9] Computational design of a minimal catalyst using colloidal particles with programmable interactions†
- [10] Effective conversion of biomass-derived ethyl levulinate into γ-valerolactone over commercial zeolite supported Pt catalysts†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 179111-05-8
-
CAS no.: 131633-88-0
-
CAS no.: 102153-44-6









